Bicyclo[4.2.0]octa-1,3,5-trien-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4082-20-6 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-trien-3-ol |
InChI |
InChI=1S/C8H8O/c9-8-4-3-6-1-2-7(6)5-8/h3-5,9H,1-2H2 |
InChI Key |
YLISZOQDANHZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Ol and Its Functionalized Derivatives
Established Synthetic Routes to Bicyclo[4.2.0]octa-1,3,5-trien-3-ol
Baeyer-Villiger Rearrangement Approaches from Bicyclo[4.2.0]octa-1,3,5-triene Aldehyde Precursors
A significant and efficient method for the synthesis of this compound involves the Baeyer-Villiger rearrangement of the corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde. tandfonline.comtandfonline.com This reaction typically utilizes a peroxyacid to convert the aldehyde into a phenol (B47542).
While common reagents like peracetic acid, trifluoroperacetic acid, and sodium perborate (B1237305) tend to oxidize unactivated aromatic aldehydes to the corresponding carboxylic acid, the use of permonophosphoric acid in acetonitrile (B52724) has been shown to afford the desired phenol in high yield (around 70%), with minimal formation of the carboxylic acid byproduct. tandfonline.com The aldehyde precursor itself can be synthesized in high yields from either bromobenzocyclobutene via a Grignard reaction followed by treatment with dimethylformamide, or from benzocyclobutene through a reaction with dichloromethyl methyl ether and titanium tetrachloride. tandfonline.comsci-hub.se
The Baeyer-Villiger oxidation is a well-established method for converting ketones to esters and cyclic ketones to lactones. organic-chemistry.orgwikipedia.org The reaction's regioselectivity is influenced by the migratory aptitude of the substituents on the carbonyl group. organic-chemistry.org Theoretical studies using density functional theory (DFT) have been employed to understand the regioselectivity of the Baeyer-Villiger reaction on related bicyclic ketones. scholarsresearchlibrary.com
Grignard Reagent Strategies for this compound and Derivatives
Grignard reagents are pivotal in the synthesis of this compound and its derivatives. One of the primary routes to the precursor aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, involves the reaction of the Grignard reagent derived from 4-bromobenzocyclobutene with dimethylformamide. tandfonline.comsci-hub.se
This strategy is also extended to synthesize more complex derivatives. For instance, the Grignard reagent from 4-bromobenzocyclobutene can react with various ketones to introduce different substituents. A notable example is the synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, where the Grignard reagent is reacted with adamantan-2-one. mdpi.comdoaj.org This reaction proceeds with a good yield (around 70-73%) and provides a route to hybrid molecules containing both benzocyclobutyl and adamantyl moieties, which are of interest for developing materials with high thermal stability and desirable dielectric properties. mdpi.com
Synthesis of this compound Derivatives from Benzocyclobutene and Substituted Benzocyclobutenes
Benzocyclobutene and its substituted forms serve as fundamental starting materials for a variety of this compound derivatives. tandfonline.commdpi.comdoaj.orgmdpi.com
Three-Stage Synthesis Pathways for Silane-Containing Derivatives
Silane-containing derivatives of this compound can be synthesized through a three-stage process. mdpi.comresearchgate.net An example is the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane. mdpi.comresearchgate.net This synthesis starts with the reaction of (2-bromovinyl)benzene with dichlorodimethylsilane (B41323) and magnesium to form dimethylchloro((E)-styryl)silane. In a parallel step, benzocyclobutene is brominated to produce 4-bromobenzocyclobutene. Finally, the Grignard reagent of 4-bromobenzocyclobutene is reacted with the previously synthesized dimethylchloro((E)-styryl)silane to yield the target silane (B1218182) derivative. mdpi.comresearchgate.net These types of compounds are of interest for creating photo- and thermopolymerizable composites. mdpi.com
Multi-Stage Synthesis of Adamantyl-Substituted this compound Derivatives
The incorporation of an adamantyl group into the this compound structure results in derivatives with enhanced thermal stability. mdpi.comresearchgate.net The synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol is a prime example of a multi-stage synthesis. mdpi.comdoaj.orgresearchgate.net This process involves the oxidation of adamantane (B196018) to adamantan-2-one and the bromination of benzocyclobutene to 4-bromobenzocyclobutene. mdpi.comresearchgate.net The subsequent reaction between adamantan-2-one and the Grignard reagent derived from 4-bromobenzocyclobutene yields the final adamantyl-substituted alcohol. mdpi.comresearchgate.net The introduction of the bulky adamantyl group can improve the properties of polymers derived from these monomers. mdpi.com
Stereoselective Synthesis of this compound Derivatives
The stereoselective synthesis of this compound derivatives allows for the creation of specific stereoisomers, which is crucial for applications where chirality is important. nih.gov Chiral allenic ketones can undergo stereoselective [2+2]-cycloadditions with alkenes to generate bicyclo[4.2.0]octanes. nsf.gov These cycloadducts can then be converted into enantiomerically enriched this compound derivatives. nih.gov
For example, a (6S,8R)-8-substituted bicyclo[4.2.0]oct-1-en-3-one can be used to prepare the corresponding (R)-8-substituted this compound. nih.gov This approach has been used to synthesize various derivatives, including those with phenethyl and silyl-protected hydroxymethyl substituents at the 8-position. nih.gov The stereochemical control in these syntheses is a key aspect, enabling the preparation of specific chiral molecules.
Data Tables
Table 1: Synthesis of this compound
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | Permonophosphoric acid, acetonitrile | This compound | 70% | tandfonline.com |
| 4-Bromobenzocyclobutene | 1. Mg, THF; 2. Dimethylformamide; 3. NH₄Cl | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | 90% | tandfonline.comsci-hub.se |
| Benzocyclobutene | Dichloromethyl methyl ether, TiCl₄ | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | 70% | tandfonline.comsci-hub.se |
Table 2: Synthesis of Adamantyl-Substituted this compound Derivative
| Starting Material 1 | Starting Material 2 | Reagent(s) | Product | Yield | Reference |
| 4-Bromobenzocyclobutene | Adamantan-2-one | 1. Mg, I₂, THF; 2. Adamantan-2-one in THF | 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol | 73% | mdpi.com |
Exploitation of Chiral Precursors in Bicyclo[4.2.0]octane Synthesis
The use of chiral starting materials provides a direct pathway to enantiomerically enriched bicyclo[4.2.0]octane derivatives. A notable strategy involves the use of chiral allenic ketones, which can undergo stereoselective [2+2]-cycloadditions. This approach allows for the synthesis of diverse bicyclo[4.2.0]octanes. For instance, the enantioselective isomerization of an alkyne precursor using a thiourea (B124793) catalyst can generate a chiral allene (B1206475) with high enantioselectivity. This intermediate can then undergo a diastereoselective cycloaddition with a tethered alkene, facilitated by a Lewis acid such as bismuth(III) triflate, to yield the corresponding bicyclo[4.2.0]octane. nsf.gov
A specific example of this methodology is the synthesis of (R)-8-(((tert-butyldiphenylsilyl)oxy)methyl)bicyclo-[4.2.0]octa-1,3,5-trien-3-ol. nih.gov This demonstrates the potential of utilizing chiral precursors to access functionalized benzocyclobutenols. The general procedure for the synthesis of benzocyclobutenes from bicyclo[4.2.0]oct-1-en-3-ones has been established, showcasing the transformation of these chiral building blocks into the desired aromatic compounds. nih.gov
Enantioselective Methodologies in Benzocyclobutene Formation
Developing enantioselective methods for the synthesis of benzocyclobutene derivatives is crucial for accessing chiral molecules with potential applications in medicinal chemistry and materials science. While classical routes often rely on resolutions of racemic mixtures, modern strategies focus on asymmetric catalysis. nih.gov
One powerful approach is the sequential enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C–H silylation to produce benzocyclobutenols with contiguous stereogenic centers. rsc.org This method has been successfully applied to the synthesis of various chiral benzocyclobutenols, achieving high yields and enantiomeric excesses. For example, the enantioselective transfer hydrogenation of a benzocyclobutenone substrate using a (R,R)-Ts-DENEB catalyst can yield the corresponding enantioenriched benzocyclobutenol in 93% yield and 99% ee. rsc.org
Another innovative strategy involves a modular and stereoselective copper- and palladium-catalyzed assembly/cyclization sequence. acs.orgmanchester.ac.uk This method utilizes readily available imines, allenes, and diboron (B99234) precursors to construct densely functionalized benzocyclobutenes. Preliminary studies have demonstrated the potential for enantioselective conditions in this protocol, opening avenues for the synthesis of enantioenriched benzocyclobutene-containing peptides. acs.orgmanchester.ac.uk
Furthermore, a palladium/Pyrox-catalyzed asymmetric [2+2] annulation between arylboronic acids and functionalized alkenes has been developed, offering an efficient route to a variety of enantioenriched benzocyclobutenes under mild conditions. researchgate.net This method exhibits a broad substrate scope and excellent enantioselectivity. The key to this transformation is a chiral palladacycle intermediate, which has been isolated and characterized, providing strong evidence for the proposed catalytic pathway involving an enantiodetermining arylpalladation step. researchgate.net
Table 1: Examples of Enantioselective Synthesis of Benzocyclobutene Derivatives This table is interactive. Users can sort and filter the data.
| Catalyst/Method | Starting Materials | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (R,R)-Ts-DENEB | Benzocyclobutenone | Benzocyclobutenol | 93 | 99 | rsc.org |
| Cu- and Pd-Catalysis | Imine, allene, diboron | Densely functionalized BCBs | - | Enantioselective conditions identified | acs.orgmanchester.ac.uk |
| Pd/Pyrox-Catalysis | Arylboronic acids, functionalized alkenes | Enantio-enriched BCBs | - | Excellent | researchgate.net |
One-Pot Synthetic Procedures for Bicyclo[4.2.0]octa-1,3,5-triene Scaffolds
One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. A notable one-pot, three-stage process has been developed for the synthesis of syn-1,2-diaminobenzocyclobutenes. rsc.org This transformation proceeds directly from simple propargyl amines and isocyanates to afford the stereochemically defined benzocyclobutene frameworks. rsc.org The initial step involves the formation of a 2-imidazolone, which then undergoes a formal [2+2] cycloaddition with an aryne generated in situ. rsc.org This streamlined approach eliminates the need for isolation and purification of the intermediate imidazolones. rsc.org
The scope of this one-pot reaction has been explored with various substituted arynes, demonstrating that both electron-donating and electron-withdrawing groups on the aryne precursor are well-tolerated, providing the corresponding arene-functionalized benzocyclobutenes in comparable yields. rsc.org
Transition Metal-Catalyzed Approaches to Related Benzocyclobutene Derivatives
Transition metal catalysis has become an indispensable tool for the synthesis of complex organic molecules, including benzocyclobutene derivatives. A variety of transition metals have been employed to facilitate the construction of the bicyclo[4.2.0]octa-1,3,5-triene core and its analogues.
Cobalt-catalyzed [2+2+2] cycloadditions of alkynes have been utilized in the total synthesis of steroids, where benzocyclobutene intermediates are formed en route to the final products. uoi.gr For instance, the cooligomerization of a substituted 1,5-hexadiyne (B1215225) with a monoalkyne in the presence of a cobalt catalyst can lead to the formation of a benzocyclobutene which then rearranges to the steroidal framework. uoi.gr
Palladium catalysis has been extensively studied for the synthesis of benzocyclobutenes. One such method involves the Pd(II)-catalyzed β-methylene-selective C(sp³)–H arylation using a transient directing group. acs.org Nickel-catalyzed benzannulation reactions of cyclobutenones with alkynes also provide a route to substituted phenols, which are structurally related to this compound. nih.gov
More recently, iridium and rhodium-catalyzed intramolecular C(sp³)–H silylation has been shown to be a powerful method for constructing C–Si bonds. rsc.org Interestingly, a benzocyclobutene-derived scaffold was subjected to these conditions and remained intact, yielding the desired silylated product in excellent yield, highlighting the compatibility of the strained ring system with certain transition metal-catalyzed transformations. rsc.org
Table 2: Transition Metal-Catalyzed Syntheses of Benzocyclobutene Derivatives This table is interactive. Users can sort and filter the data.
| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Cobalt | [2+2+2] Cycloaddition | 1,5-Hexadiyne, monoalkyne | Steroids via benzocyclobutene intermediate | uoi.gr |
| Palladium(II) | C(sp³)–H Arylation | - | Benzocyclobutenes | acs.org |
| Nickel | Benzannulation | Cyclobutenone, alkyne | Substituted phenols | nih.gov |
| Iridium/Rhodium | C(sp³)–H Silylation | Benzocyclobutene-derived scaffold | Silylated benzocyclobutene | rsc.org |
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.
¹H-NMR Spectroscopy:
Proton NMR (¹H-NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In a study describing the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol, the ¹H-NMR spectrum was reported. sci-hub.se The aliphatic protons of the cyclobutane (B1203170) ring are expected to appear as a singlet at approximately 3.06 ppm. The aromatic protons are anticipated to show distinct signals corresponding to their positions on the benzene (B151609) ring, with a doublet at approximately 6.58 ppm and a singlet at 5.50 ppm. sci-hub.se The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
For comparison, the related compound 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol shows aromatic proton signals as a doublet at 7.43 ppm, a singlet at 7.29 ppm, and another doublet at 7.09 ppm, with the aliphatic protons of the bicyclo[4.2.0]octane moiety appearing as a singlet at 3.20 ppm. mdpi.com
¹³C-NMR Spectroscopy:
In the ¹³C-NMR spectrum of the derivative 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, the aromatic carbons of the bicyclo[4.2.0]octane system appear at δ 146.0, 144.8, 144.2, 123.9, 122.7, and 119.7 ppm. mdpi.comresearchgate.net The carbon attached to the hydroxyl group is found at 76.0 ppm, and the cyclobutane carbons are observed at 29.5 and 29.4 ppm. mdpi.comresearchgate.net It is expected that the carbon signals for this compound would be in similar regions.
Table 1: NMR Data for this compound and a Related Derivative
| Technique | Compound | Reported Chemical Shifts (ppm) | Reference |
|---|---|---|---|
| ¹H-NMR | This compound | ~5.50 (s, 1H, Ar-H), ~6.58 (d, J = 2.2 Hz, 1H, Ar-H), ~3.06 (s, 4H, CH₂) | sci-hub.se |
| ¹H-NMR | 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol | 7.43 (d, J = 7.7 Hz, 1H), 7.29 (s, 1H), 7.09 (d, J = 7.8 Hz, 1H), 3.20 (s, 4H) | mdpi.com |
| ¹³C-NMR | 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol | 146.0, 144.8, 144.2, 123.9, 122.7, 119.7 (Aromatic C), 76.0 (C-OH), 29.5, 29.4 (CH₂) | mdpi.comresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₈H₈O, corresponding to a calculated exact mass of approximately 120.0575 g/mol . nih.gov
While specific HRMS data for the parent compound is not detailed in the reviewed literature, a study on 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol reported HRMS data. mdpi.com For this derivative, the observed mass for the dehydrated ion (M⁺ - H₂O) was 237.1639, which was in exact agreement with the calculated value. mdpi.comresearchgate.net This demonstrates the accuracy of HRMS in confirming the elemental composition of such bicyclic systems.
Table 2: Molecular Formula and Mass Data for this compound
| Compound | Molecular Formula | Calculated Exact Mass (g/mol) | Reference |
|---|---|---|---|
| This compound | C₈H₈O | 120.0575 | nih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specificpolymers.com For this compound, the FTIR spectrum is expected to show characteristic absorption bands.
A key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the cyclobutane ring would be observed just below 3000 cm⁻¹. A reported IR spectrum for this compound shows a broad peak at 3280 cm⁻¹ (O-H), along with absorptions at 2920 cm⁻¹ (C-H), 1595 cm⁻¹, and 1450 cm⁻¹ (C=C). sci-hub.se
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Reported Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (hydroxyl) | 3200-3600 (broad) | 3280 (broad) | sci-hub.se |
| C-H (aromatic) | 3000-3100 | - | |
| C-H (aliphatic) | 2850-3000 | 2920 | sci-hub.se |
| C=C (aromatic) | 1450-1600 | 1595, 1450 | sci-hub.se |
X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation
X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive evidence for the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. up.ptanton-paar.compages.dev For this compound, obtaining a single crystal suitable for XRD analysis could be challenging, and as such, no XRD data for the parent compound has been found in the surveyed literature.
However, the crystal structure of the derivative 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol has been determined by XRD. mdpi.com The analysis confirmed the presence of the bicyclo[4.2.0]octa-1,3,5-triene core and provided precise measurements of its geometric parameters. mdpi.comresearchgate.net This type of analysis would be invaluable for confirming the planar nature of the benzene ring and the puckering of the cyclobutane ring in the parent molecule, should a suitable crystal be obtained.
Reactivity and Mechanistic Investigations of Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Ol and Analogues
Thermal Rearrangements and Electrocyclization Processes of the Bicyclo[4.2.0]octa-1,3,5-triene Core
Benzocyclobutene Ring Opening to o-Xylylenes
The hallmark of benzocyclobutene chemistry is its thermally induced electrocyclic ring-opening to form o-xylylene (B1219910) (also known as o-quinodimethane). rsc.orgwikipedia.org This transformation involves the cleavage of the cyclobutene (B1205218) ring, a process that disrupts the aromaticity of the benzene (B151609) ring. wikipedia.org The reaction is a conrotatory process and is reversible, with the reverse reaction being highly favored due to the restoration of aromaticity. wikipedia.org
The generated o-xylylenes are highly reactive intermediates that can be trapped in various cycloaddition reactions. rsc.orgwikipedia.org This reactivity has been extensively utilized in the synthesis of natural products and other complex molecules. rsc.org The temperature required for the ring-opening of benzocyclobutene is approximately 180 °C. wikipedia.org However, the presence of substituents on the four-membered ring can influence the ring-opening temperature. Theoretical studies have been conducted to understand the potential energy surfaces and reaction mechanisms of the electrocyclic reactions of o-xylylene. rsc.org
The stereochemistry of the ring-opening process, known as torquoselectivity, has also been a subject of investigation. acs.org While the Woodward-Hoffmann rules predict a specific stereochemical outcome for electrocyclic reactions, other factors such as steric and electronic effects of substituents can influence the actual stereochemical course of the reaction. rsc.org
Sigmatropic Migrations within Bicyclo[4.2.0]octene Systems
In addition to electrocyclic ring-opening, bicyclo[4.2.0]octene systems can undergo sigmatropic rearrangements. For instance, at 300°C, bicyclo[4.2.0]oct-2-ene can isomerize to bicyclo[2.2.2]oct-2-ene through a formal wikipedia.org sigmatropic carbon migration. researchgate.net Studies using deuterium (B1214612) labeling have shown that this migration proceeds with a slight preference for inversion of stereochemistry at the migrating carbon. researchgate.net
Computational and experimental studies have explored the possibility of wikipedia.orgresearchgate.net sigmatropic shifts in bicyclo[4.2.0]octa-2,4-diene systems at high temperatures. The calculated reaction barriers for a stepwise, biradical-mediated wikipedia.orgresearchgate.net sigmatropic alkyl group shift are comparable to those for the bicyclo[4.1.0]hepta-2,4-diene (norcaradiene) walk rearrangement. However, the concerted wikipedia.orgresearchgate.net sigmatropic shift is calculated to have a higher energy barrier. Experimental studies on a deuterated diol derivative confirmed the significant difference in energy barriers between the electrocyclic and sigmatropic pathways.
Cycloaddition Reactions Involving Bicyclo[4.2.0]octa-1,3,5-triene Moieties
[2+2] Cycloadditions and Formation of Bicyclo[4.2.0]octane Derivatives
Bicyclo[4.2.0]octane derivatives can be synthesized through [2+2] cycloaddition reactions. researchgate.netresearchgate.net A conceptually simple approach to access benzocyclobutenes is the formal [2+2] cycloaddition between an alkene and an aryne. rsc.org For example, the reaction of arynes with 2-imidazolones yields syn-1,2-diaminobenzocyclobutenes. rsc.org This transformation can also be carried out as a one-pot, three-stage process starting from simple propargyl amines and isocyanates. rsc.org
The [2+2] cycloaddition of allenynes catalyzed by a ruthenium complex can also produce a bicyclo[4.2.0]octa-1(8),5-diene skeleton. acs.org The reaction pathway is sensitive to the solvent used; in toluene, a cyclodimerization occurs, while in methanol, the [2+2] cycloaddition product is formed exclusively. acs.org This is attributed to the in situ generation of a cationic ruthenium complex in methanol. acs.org
Furthermore, intramolecular [2+2] cycloaddition reactions between a vinylidene indolin-2-one and an alkyne have been used to synthesize carbocyclic spirooxindoles, which can contain bicyclo[4.2.0]octadiene frameworks. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| Arynes and 2-imidazolones | - | syn-1,2-Diaminobenzocyclobutenes | rsc.org |
| Allenynes | Cp*RuCl(cod) in methanol | Bicyclo[4.2.0]octa-1(8),5-diene derivative | acs.org |
| Vinylidene indolin-2-one and alkyne | Thermal | Carbocyclic spirooxindoles with bicyclo[4.2.0]octadiene core | nih.gov |
[4+2] Cycloadditions in Polymerization Mechanisms
The o-xylylenes generated from the thermal ring-opening of benzocyclobutenes are key intermediates in [4+2] cycloaddition reactions, which are fundamental to certain polymerization processes. rsc.org These reactive dienes can react with dienophiles, such as alkenes, to form new six-membered rings, a reaction that restores the aromaticity of the benzene ring. wikipedia.org
This Diels-Alder type reaction is a crucial step in the formation of high-performance polymers. rsc.org For instance, divinylsiloxane-bis-benzocyclobutene (DVS-BCB) is used to create thermosetting polymers. mdpi.com Upon heating, the benzocyclobutene units open to form o-xylylenes, which can then undergo [4+2] cycloaddition with the vinyl groups of the divinylsiloxane, leading to a cross-linked polymer network. mdpi.com These polymers exhibit high thermal stability and desirable dielectric properties. mdpi.comresearchgate.net
The interaction of o-xylylenes with active alkenes is a known polymerization mechanism. mdpi.com In the absence of other reactive species, o-xylylenes can also react with themselves to form polydiphenylethylene or cyclooctane (B165968) structures. mdpi.com
Transition Metal-Catalyzed Transformations of Bicyclo[4.2.0]octa-1,3,5-triene Systems
Transition metal catalysis offers a diverse range of transformations for bicyclo[4.2.0]octa-1,3,5-triene systems and their analogues. A rhodium(I) complex has been shown to catalyze a one-pot synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes. maynoothuniversity.iersc.org This process involves a head-to-tail homocoupling of the alkyne followed by a "zipper" annulation of the resulting gem-enyne. maynoothuniversity.iersc.org The flexibility of the NHC-based pincer ligand on the rhodium catalyst is believed to be crucial for accommodating the different mechanistic requirements of the two transformations. maynoothuniversity.iersc.org
Ruthenium catalysts have been employed in the [2+2] cycloaddition of allenynes to furnish bicyclo[4.2.0]octa-1(8),5-diene skeletons, as mentioned previously. acs.org Gold catalysts have also been utilized in the synthesis of bicyclo[4.2.0]octane skeletons through the ring expansion of 1,5-enynes containing a cyclopropane (B1198618) unit. mdpi.com
Cobalt catalysts have been used in the [6+2] cycloaddition of 1,3,5-cyclooctatriene (B161208) (which is in equilibrium with its valence tautomer, bicyclo[4.2.0]octa-2,4-diene) with alkynes to produce bicyclo[4.2.2]deca-2,4,7,9-tetraenes. acs.org In these reactions, the bicyclo[4.2.0]octa-2,4-diene can also undergo a [4+2] cycloaddition with the alkyne. acs.org
| Metal Catalyst | Reactants | Transformation | Product | Reference |
| Rhodium(I) | Terminal aryl alkynes | Head-to-tail homocoupling and zipper annulation | Tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes | maynoothuniversity.iersc.org |
| Ruthenium | Allenynes | [2+2] Cycloaddition | Bicyclo[4.2.0]octa-1(8),5-diene derivatives | acs.org |
| Gold(I) | 1,5-Enynes with a cyclopropane unit | Ring expansion | Bicyclo[4.2.0]octane skeleton | mdpi.com |
| Cobalt(I) | 1,3,5-Cyclooctatriene and alkynes | [4+2] Cycloaddition of the bicyclo[4.2.0]octa-2,4-diene tautomer | Bicyclo[4.2.2]deca-2,4,7,9-tetraenes and other cycloaddition products | acs.org |
Rhodium-Catalyzed C-C Bond Activation and Cycloadditions
Rhodium catalysts are well-known for their ability to activate C-H and C-C bonds, enabling the construction of complex molecular architectures. nih.gov In the context of bicyclo[4.2.0]octa-1,3,5-triene systems, rhodium-catalyzed reactions often proceed through the activation of C-H bonds, leading to subsequent annulation or cycloaddition reactions. chemrxiv.orgrsc.org For instance, Rh(III) has been utilized in the regio- and stereo-selective synthesis of various heterocyclic compounds through C-H activation. chemrxiv.org
One-pot procedures catalyzed by rhodium complexes have been developed for the synthesis of the bicyclo[4.2.0]octa-1,3,5-triene core itself from terminal aryl alkynes. smolecule.com These reactions involve homocoupling and zipper annulation, showcasing the utility of rhodium in constructing the fundamental framework. smolecule.com While direct C-C bond activation of the cyclobutene ring in Bicyclo[4.2.0]octa-1,3,5-trien-3-ol is a subject of ongoing research, the principles of rhodium catalysis suggest potential pathways. For example, rhodium(I)-catalyzed C-C bond activation has been demonstrated in systems like siloxyvinylcyclopropanes, which proceed via a σ,η³-allyl rhodium complex. nih.gov Such mechanistic pathways could potentially be extended to the strained four-membered ring of benzocyclobutene derivatives.
Table 1: Examples of Rhodium-Catalyzed Reactions on Analogous Systems
| Catalyst | Substrate Type | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Rh(III) complexes | Benzoyloxycarbamates and 1,3-Diynes | C-H Activation/Annulation | Alkynylated and Bis-isocoumarins | chemrxiv.org |
| Rhodium(I) complexes | Siloxyvinylcyclopropanes and Diazoesters | C-C Bond Activation | E-configured Alkenes | nih.gov |
| Rhodium complexes | Terminal Aryl Alkynes | Homocoupling/Zipper Annulation | Bicyclo[4.2.0]octa-1,3,5-triene framework | smolecule.com |
| Rhodium(III) complexes | 1-Arylethan-1-ol oxime analogues | Directed C(sp³)–H Amidation | 1,2-Amino alcohol derivatives | rsc.org |
Palladium-Catalyzed Functionalizations
Palladium catalysis has emerged as a powerful tool for the functionalization of C-H bonds. rsc.org Recent advancements have seen the development of palladium-catalyzed methods for the direct functionalization of C(sp³)–H bonds, which were previously considered challenging. rsc.org These methods have been applied to the synthesis of benzocyclobutene derivatives.
A notable example is the Pd(II)-catalyzed synthesis of benzocyclobutenes through a methylene-selective C(sp³)–H arylation of ketones, utilizing glycine (B1666218) as a transient directing group. researchgate.net This approach allows for the highly selective intramolecular arylation of a methylene (B1212753) C(sp³)–H bond, leading to the formation of the benzocyclobutene core. researchgate.net Furthermore, palladium-catalyzed cycloaddition reactions of bicyclobutanes have been developed for the synthesis of various bicyclic systems. For instance, a palladium-catalyzed formal (4 + 3) cycloaddition of bicyclobutanes with 2-alkylidenetrimethylene carbonates provides access to 2-oxabicyclo[4.1.1]octanes. rsc.orgsemanticscholar.org This strategy involves the activation of the cycloaddition partner rather than the bicyclobutane itself. rsc.orgsemanticscholar.org
Table 2: Palladium-Catalyzed Functionalizations for Benzocyclobutene Synthesis
| Catalyst System | Substrate | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Pd(II) / Glycine | Ketones | Methylene-selective C(sp³)–H arylation | Benzocyclobutenes | researchgate.net |
| Palladium catalyst | Bicyclobutanes and 2-alkylidenetrimethylene carbonates | (4 + 3) Cycloaddition | 2-Oxabicyclo[4.1.1]octanes | rsc.orgsemanticscholar.org |
Functional Group Interconversions and Aromatic Reactivity
The functional groups present on the this compound scaffold, namely the hydroxyl group and the benzene ring, allow for a variety of chemical transformations.
Oxidation and Reduction Pathways of Analogous Systems
The hydroxyl group in analogues of this compound can be oxidized to the corresponding carbonyl compound. For example, the hydroxyl group in 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol can be oxidized to a ketone using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com Conversely, the carbonyl group in a bicyclo[4.2.0]octa-1,3,5-trienone can be reduced to an alcohol. smolecule.com For instance, the aldehyde group in Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde can be reduced to an alcohol using sodium borohydride. smolecule.com
Table 3: Oxidation and Reduction Reactions of Analogous Bicyclo[4.2.0]octatriene Systems
| Starting Material | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol | Potassium permanganate or Chromium trioxide | Oxidation | Corresponding ketone | smolecule.com |
| Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | Sodium borohydride | Reduction | Bicyclo[4.2.0]octa-1,3,5-triene-7-methanol | smolecule.com |
| Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | Permonophosphoric acid | Oxidation (Baeyer-Villiger) | This compound | researchgate.net |
Electrophilic Aromatic Substitution on the Benzene Ring Component
The benzene ring component of the bicyclo[4.2.0]octa-1,3,5-triene system is susceptible to electrophilic aromatic substitution. The presence of the fused, strained cyclobutene ring can influence the regioselectivity of these substitutions. For example, the benzene ring in Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde allows for substitution reactions with electrophiles, which can be facilitated by Lewis acids such as aluminum chloride. smolecule.com The hydroxyl group in this compound is an activating, ortho-, para-directing group, which would be expected to direct incoming electrophiles to the positions ortho and para to the hydroxyl group. Studies on related systems, such as phloroglucinol (B13840) (1,3,5-trihydroxybenzene), have shown that multiple electrophilic aromatic substitution reactions can occur. sfu.ca
Table 4: Examples of Electrophilic Aromatic Substitution on Analogous Systems
| Substrate | Reagent/Conditions | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | Electrophiles / Lewis acids (e.g., AlCl₃) | Electrophilic Aromatic Substitution | Substituted benzene ring | smolecule.com |
| Benzocyclobutene | Bromine / Water | Bromination | 4-Bromobenzocyclobutene | mdpi.com |
| Benzene | Nitric acid / Sulfuric acid | Nitration | Nitrobenzene | youtube.com |
| Ethylbenzene | Bromine / Iron(III) bromide | Bromination | ortho- and para-Bromoethylbenzene | youtube.com |
Theoretical and Computational Chemistry Studies
Quantum Chemical Analysis of Electronic Structure and Stability
Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in analyzing the electronic structure and stability of benzocyclobutenol derivatives. These studies elucidate the distribution of electrons, orbital interactions, and the inherent strain of the fused ring system.
Analyses such as Natural Bond Orbital (NBO) and Molecular Orbital (MO) have been performed to understand the electronic landscape of these molecules during reactions. nih.govrsc.org For instance, in the Rh(I)-catalyzed reaction of benzocyclobutenol, understanding the coordination mode of the Rh(I) center in oxa-π-allyl Rh(I) intermediates is crucial and has been clarified through computational analysis. nih.govrsc.org The stability of these intermediates is heavily influenced by their electronic structure.
DFT computations have also been used to evaluate the structures and Highest Occupied Molecular Orbital (HOMO) energies of related cyclic olefins. nih.gov Such calculations are fundamental to understanding the stability and reactivity of the bicyclo[4.2.0]octatriene core, as the HOMO energy is a key indicator of the molecule's ability to act as an electron donor in chemical reactions. nih.gov The inherent strain in the four-membered ring of the benzocyclobutene structure is a critical factor governing its stability and tendency to undergo ring-opening reactions. rsc.org
Computational Elucidation of Reaction Mechanisms and Transition States
A significant focus of computational studies on benzocyclobutenols has been the elucidation of complex reaction mechanisms, including the identification of intermediates and transition states.
Ring-Opening and Cycloaddition Reactions: The thermal chemistry of the bicyclo[4.2.0]octa system is a classic subject of study. The electrocyclic ring-opening of benzocyclobutene to form a reactive o-xylylene (B1219910) intermediate is a key transformation. rsc.org Computational work has explored the stereochemical pathways of this ring-opening, recognizing that two different stereoisomeric intermediates can be formed. rsc.org Theoretical analysis helps predict which intermediate is more favorable and whether they can interconvert. rsc.org The subsequent intramolecular Diels-Alder reaction of the o-xylylene is often part of a reaction cascade, which has been computationally analyzed. researchgate.net
Furthermore, computational studies on related bicyclo[4.2.0]octadienes have suggested they undergo facile electrocyclization, a rapid process that can impact the stereochemical outcome of a synthesis. nih.gov The mechanism for the vinylcyclobutane-to-cyclohexene rearrangement in related systems is understood to be a stepwise diradical process, with computational studies supporting the existence of a long-lived, conformationally promiscuous diradical intermediate. researchgate.net
Metal-Catalyzed Reactions: DFT calculations have been extensively used to map out the mechanisms of transition-metal-catalyzed reactions involving benzocyclobutenols.
Rhodium-Catalyzed Reactions: The mechanism of the Rh(I)-catalyzed carbenoid carbon insertion into the C–C bond of benzocyclobutenol with a diazoester has been investigated in detail using DFT. nih.govrsc.org The calculations revealed a five-stage process:
Deprotonation of benzocyclobutenol
Cleavage of the C–C bond
Carbenoid carbon insertion
Intramolecular aldol (B89426) reaction
Protonation
These studies identified the rate-determining step and found that the stereoselectivity of the reaction is determined in the carbon insertion and aldol reaction stages. nih.govrsc.org The calculations also showed that a water-assisted proton transfer is the most favorable pathway for the final protonation step. nih.gov
Iridium-Catalyzed Reactions: The mechanism for the iridium-catalyzed intermolecular cyclization of ring-fused benzocyclobutenols with alkynes has also been described using DFT. rsc.orgdntb.gov.ua These studies successfully located possible transition states with relatively low energy barriers, providing a theoretical basis for the observed reactivity. rsc.org Noncovalent interaction (NCI) analyses were also performed, revealing favorable C–H⋯π interactions between the substrate and the alkyne, which contribute to the reaction's efficiency. rsc.org
Prediction and Interpretation of Spectroscopic Data through Computational Methods
While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction (XRD) are primary methods for structure elucidation, computational methods serve as a powerful complementary tool for predicting and interpreting spectroscopic data. doaj.orgmdpi.comresearchgate.net
In the study of diastereomeric bicyclo[4.2.0]octane derivatives, NMR data such as H,H-coupling constants and ¹³C-chemical shifts are crucial for distinguishing between isomers. arkat-usa.org Computational chemistry can predict these NMR parameters for different possible structures, allowing for a confident assignment of the experimentally observed spectra to the correct isomer. For example, differentiating between trans- and cis-fused bicyclooctanones can be achieved by comparing experimental vicinal coupling constants of bridgehead protons with computationally predicted values. arkat-usa.org
For more complex structures, such as the cycloadducts formed from reactions of arynes with cyclic enol ethers, DFT computations have been used to predict product ratios. nih.gov The structural elucidation of these products relies heavily on detailed 1D and 2D NMR experiments, like NOESY, and the interpretation of these spectra is often supported by computationally derived models of the molecular structure. nih.gov The correlation between predicted geometries and observed NMR correlations provides strong evidence for the proposed structures. nih.gov
Applications in Advanced Materials Science and Organic Synthesis Strategies
Role in Photo and Thermopolymerizable Composites
The benzocyclobutene (BCB) moiety, the core structure of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol, is instrumental in the formation of photo and thermopolymerizable composites. sci-hub.seresearchgate.net The key to this reactivity is the thermally induced ring-opening of the strained four-membered ring at temperatures typically exceeding 200°C. This process generates a highly reactive ortho-xylylene (or o-quinodimethane) intermediate. This intermediate can then undergo polymerization through various pathways, including [4+2] cycloaddition reactions with suitable dienophiles or by self-polymerization to form polydiphenylethylene or cyclooctane (B165968) structures. researchgate.net
Derivatives of this compound are designed to leverage this reactivity. For instance, the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane (BCB-KS) creates a molecule with both a thermally reactive BCB group and a vinyl group, making it a candidate for creating thermopolymerizable composites. researchgate.netsmolecule.com Photocurable composites can also be formulated, often involving photoactive bisazide compounds that react with the generated intermediates under UV irradiation. researchgate.net The hydroxyl group on this compound provides a convenient handle for chemists to attach other functional groups, such as acrylates or methacrylates, to create monomers for photopolymerization.
Integration into Materials for Enhanced Dielectric and Thermal Properties
Polymers derived from benzocyclobutene are noted for their excellent thermal stability and desirable dielectric properties, which are crucial for applications in microelectronics as high-performance interlevel dielectric materials. mdpi.comresearchgate.net The incorporation of the rigid Bicyclo[4.2.0]octa-1,3,5-triene structure into a polymer backbone contributes to a high glass transition temperature (Tg) and robust thermal stability. mdpi.comresearchgate.net
Research has focused on creating hybrid molecules that combine the BCB unit with other structures to further enhance these properties. A notable example is the synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol. mdpi.comresearchgate.net This compound merges the thermally stable BCB moiety with a bulky, non-polar adamantane (B196018) group. Adamantane itself is known to improve the thermal and dielectric properties of polymers. mdpi.comresearchgate.net The resulting crosslinked polymers from such monomers are expected to exhibit high thermal stability and low dielectric constants, making them valuable for insulation materials in advanced electronics. mdpi.comresearchgate.netresearchgate.netmdpi.com The free hydroxyl group in this hybrid molecule, and in the parent this compound, allows for further chemical modifications and integration into various polymer systems. mdpi.comresearchgate.net
| Monomer/Compound | Polymer Type | Key Properties | Potential Application | Reference |
|---|---|---|---|---|
| 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol | Crosslinked Polymer | High glass transition temperature, high thermal stability, good dielectric properties | Insulation materials, microelectronics | mdpi.com, researchgate.net |
| Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane | Polymer Coating | Good dielectric properties | Polymer coatings for electronics | researchgate.net, mdpi.com |
Utility as Intermediate Compounds in Complex Organic Synthesis
This compound and its derivatives are valuable intermediates in organic synthesis, primarily serving as building blocks for more complex molecules and functional materials. smolecule.comontosight.ai The synthesis of this compound itself has been optimized, for example, through a Baeyer-Villiger reaction of the corresponding aldehyde, to facilitate its use in incorporating the benzocyclobutene moiety into a variety of structures. sci-hub.se
The reactivity of the fused ring system and the functional groups attached to it allow for a wide range of chemical transformations. For example, brominated derivatives like 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol can undergo nucleophilic substitution reactions, while the hydroxyl group of the parent compound can be used for esterification or etherification. smolecule.com The synthesis of specialized monomers for polymerization, such as Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane, begins with benzocyclobutene precursors and proceeds through several synthetic steps where intermediates containing the bicyclo[4.2.0]octa-1,3,5-triene core are isolated and reacted further. researchgate.netmdpi.com These synthetic routes highlight the role of this compound class as a versatile platform for constructing complex target molecules. doaj.org
| Intermediate Compound | Synthetic Utility | Starting Materials (Example) | Reference |
|---|---|---|---|
| This compound | Incorporation of benzocyclobutene moiety into polymers | Bicyclo[4.2.0]octa-1,3,5-trien-3-carbaldehyde | sci-hub.se |
| 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol | Development of materials with high thermal stability | 4-Bromobenzocyclobutene and Adamantan-2-one | mdpi.com, researchgate.net |
| Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane | Creation of photo and thermopolymerizable composites | Benzocyclobutene and (2-bromo-vinyl)-benzene | researchgate.net |
Design of Polymers Incorporating this compound Moieties
The design of novel polymers incorporating the this compound moiety is a significant area of research in materials science. sci-hub.se The primary motivation is to harness the unique properties conferred by the benzocyclobutene unit, such as its ability to form highly crosslinked, thermally stable, and low-dielectric networks upon heating. sci-hub.semdpi.comresearchgate.net The hydroxyl group of this compound is a key feature, providing a reactive site for polymerization. mdpi.comresearchgate.net For example, it can be used in polyesterification reactions to incorporate the BCB unit directly into a polymer chain. nih.gov
Furthermore, the bicyclo[4.2.0]octane core has been explored as a "mechanophore"—a stress-responsive unit within a polymer. nih.gov While this research used a saturated bicyclo[4.2.0]octane, it demonstrates the principle that the strained ring system can be engineered to respond to mechanical forces, leading to constructive chemical transformations. nih.gov This opens up possibilities for creating smart materials that can, for instance, self-strengthen or change properties in response to stress. The versatility of the this compound structure makes it an attractive monomer for designing a new generation of functional and responsive polymers. smolecule.com
Future Research Trajectories
Development of Novel and Sustainable Synthetic Methodologies
While established methods for the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol exist, there is considerable room for the development of more efficient, selective, and sustainable synthetic routes.
A known efficient method involves the Baeyer-Villiger reaction of the corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, using permonophosphoric acid. tandfonline.comtandfonline.comresearchgate.net This approach circumvents the less effective diazotization of the corresponding amino compound. tandfonline.com The precursor aldehyde can be generated in high yield from bromobenzocyclobutene or benzocyclobutene itself. tandfonline.com
Future research should focus on catalytic and enantioselective strategies. The development of methods for the catalytic enantioselective synthesis of benzocyclobutenols, in general, provides a strong foundation for this endeavor. rsc.orgscispace.com Promising avenues include:
Sequential Enantioselective Reduction/C-H Functionalization : This strategy can install contiguous stereogenic centers, featuring an enantioselective ketone reduction followed by a diastereospecific iridium-catalyzed C–H silylation. rsc.orgresearchgate.net Applying such a sequence to a suitable benzocyclobutenone precursor could provide chiral this compound.
Benzyne (B1209423) Cycloadditions : A concise approach to the benzocyclobutenol core involves the [2+2] cycloaddition between a benzyne and an acetaldehyde (B116499) enolate. nih.govchimia.ch Optimizing this method, which uses relatively inexpensive starting materials like 3-halophenol derivatives, could provide a scalable and economical route. nih.gov
Sustainable Catalysis : Exploring catalysts based on earth-abundant metals or biocatalytic approaches could significantly enhance the sustainability of the synthesis, moving away from stoichiometric reagents or precious metal catalysts where possible.
| Methodology | Key Reagents/Catalysts | Precursor | Potential Advantages | Reference |
|---|---|---|---|---|
| Baeyer-Villiger Oxidation | Permonophosphoric acid | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | Good yield, avoids inefficient alternatives | tandfonline.comtandfonline.com |
| Enantioselective Reduction/C-H Silylation | (R)-BINAP/CuCl, Iridium catalyst | Benzocyclobutenone | Access to enantioenriched products | rsc.orgresearchgate.net |
| Benzyne [2+2] Cycloaddition | LiTMP, n-BuLi, THF | Aryl halides | Uses inexpensive feedstock, scalable | nih.govchimia.ch |
Exploration of Unprecedented Reactivity and Derivatization Patterns
The high ring strain of the cyclobutene (B1205218) ring in this compound is the primary driver of its reactivity, facilitating ring-opening reactions that generate valuable intermediates.
The treatment of benzocyclobutenol with a mild base can trigger an electrocyclic opening of the cyclobutene to form a highly reactive o-quinodimethane intermediate. researchgate.nettandfonline.com This intermediate can be trapped in situ by dienophiles or aldehydes to construct complex polycyclic systems like benzocyclohexenes and benzolactols. researchgate.nettandfonline.com
Furthermore, transition metals can mediate the selective cleavage of C-C bonds. Palladium catalysis, for instance, enables a cross-coupling reaction with aryl bromides that proceeds via exclusive cleavage of the proximal C-C bond, a contrast to base-mediated methods. acs.org This reaction tolerates a variety of functional groups on the aryl bromide. acs.org More recently, nickel-catalyzed C-C activation has been employed in the asymmetric coupling of benzocyclobutenols with benzotriazinones to afford multifunctional biaryls. chemrxiv.org
Future research in this area could explore:
Novel Trapping Agents : Investigating the reaction of the o-quinodimethane intermediate with a broader array of non-traditional dienophiles and electrophiles to synthesize novel molecular scaffolds.
Catalyst-Controlled Regioselectivity : Systematically studying how different transition metal catalysts (e.g., nickel, copper, rhodium) and ligand systems can influence the regioselectivity of the C-C bond cleavage (proximal vs. distal).
New Derivatization : Expanding the library of derivatives beyond simple ether or ester functionalities. The synthesis of molecules like 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol demonstrates the feasibility of introducing bulky substituents, which could be useful for developing new materials with enhanced thermal stability. mdpi.comdoaj.orgresearchgate.net
| Reaction Type | Conditions/Catalyst | Intermediate | Product Class | Reference |
|---|---|---|---|---|
| Electrocyclic Ring-Opening | Mild base (e.g., LTMP) | o-Quinodimethane | Benzolactols, Benzocyclohexenes | researchgate.nettandfonline.com |
| Palladium-Catalyzed Cross-Coupling | Pd₂(dba)₃, Dave-Phos, Ag₂CO₃ | Palladium alkoxide | Substituted 2-methylbenzyl alcohols | acs.orgcollectionscanada.gc.ca |
| Nickel-Catalyzed C-C Activation | Ni(0)/PYBOX | Nickelacycle | Multifunctional biaryls | chemrxiv.org |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers a powerful tool to complement experimental studies, providing deep insights into the mechanisms, reactivity, and properties of this compound and its derivatives.
Experimental and computational studies have already been combined to elucidate the mechanism of the nickel-catalyzed de novo construction of biaryls, identifying the turnover-limiting step and the origin of enantioselectivity. chemrxiv.org
Future computational research should aim to:
Model Reaction Pathways : Employ Density Functional Theory (DFT) and other high-level computational methods to map the potential energy surfaces for various ring-opening and derivatization reactions. This can help predict the feasibility of proposed reactions and explain experimentally observed selectivities.
Predict Regioselectivity : Develop quantitative models that correlate substituent electronic and steric parameters with the regioselectivity of C-C bond cleavage under different catalytic conditions. This would enable the rational design of substrates to favor a desired outcome.
In Silico Catalyst Design : Computationally screen libraries of ligands for transition metal catalysts to identify candidates that could offer superior activity, selectivity, or sustainability for the transformation of this compound.
Analyze Strain and Aromaticity : Quantify the ring strain and analyze the aromaticity of the ground state molecule and its reaction intermediates to build robust structure-reactivity relationships that can guide future synthetic efforts.
By systematically pursuing these future research trajectories, the scientific community can unlock the full potential of this compound as a versatile platform for the synthesis of complex molecules and novel materials.
Q & A
Q. What mechanisms explain the compound's behavior in [2+2] cycloaddition reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
